molecular formula C18H19N3OS2 B2749986 3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1421482-81-6

3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No. B2749986
CAS RN: 1421482-81-6
M. Wt: 357.49
InChI Key: UYGZHFFYQGJZEA-UHFFFAOYSA-N
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Description

The compound “3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a thiazole ring, which is a heterocyclic compound that often exhibits therapeutic properties .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The compound's structural motif lends itself to applications in the synthesis of heterocyclic compounds, where it may act as a precursor or intermediate. For example, its thiazole and piperidine components are pivotal in synthesizing diverse heterocycles, crucial for pharmaceuticals and materials science. Studies have detailed the synthesis of thiazole, thiadiazole, and triazole derivatives through reactions involving similar structural frameworks, highlighting the versatility of such moieties in chemical transformations (Greig et al., 1987).

Biological Activity

  • Derivatives of the compound, particularly those incorporating piperidine and thiazole groups, have been explored for their biological activities. For instance, compounds structurally related to 3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile have shown potential in antiviral and antimicrobial applications. Specifically, urea and thiourea derivatives of piperazine doped with febuxostat, which share a resemblance in structural complexity, demonstrated promising antiviral and antimicrobial activities (Reddy et al., 2013).

Antipsychotic Profile

  • The incorporation of piperidine-based structures, akin to this compound, into larger molecular frameworks has been investigated for their potential in modulating neurological pathways. Research into similar molecules has revealed their relevance in studying neuroleptic activities, suggesting that derivatives of the initial compound might hold value in developing new therapeutic agents for psychiatric disorders (Norman et al., 1996).

Pharmacophore Development

  • The unique combination of structural elements in this compound offers a template for pharmacophore development. Its molecular architecture could serve as a basis for designing new compounds with enhanced biological activities, as seen in studies focusing on similar chemical entities for their anti-inflammatory and antitumor properties (Bhale et al., 2018).

properties

IUPAC Name

3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-13-11-23-18(20-13)24-12-14-5-7-21(8-6-14)17(22)16-4-2-3-15(9-16)10-19/h2-4,9,11,14H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZHFFYQGJZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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